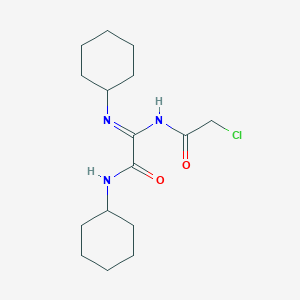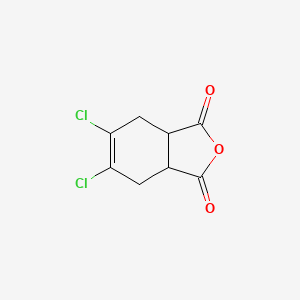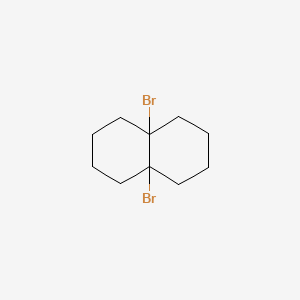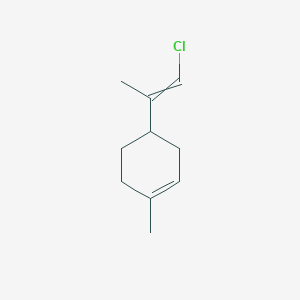
Thiazole, 4-(3-bromophenyl)-2-(tetrahydro-2-methyl-2H-pyran-4-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole, 4-(3-bromophenyl)-2-(tetrahydro-2-methyl-2H-pyran-4-yl)- is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 4-(3-bromophenyl)-2-(tetrahydro-2-methyl-2H-pyran-4-yl)- typically involves multi-step organic reactions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Thiazole, 4-(3-bromophenyl)-2-(tetrahydro-2-methyl-2H-pyran-4-yl)- can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group or the thiazole ring itself.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides, while substitution of the bromine atom can result in various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Thiazole, 4-(3-bromophenyl)-2-(tetrahydro-2-methyl-2H-pyran-4-yl)- depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiazole, 4-phenyl-2-(tetrahydro-2-methyl-2H-pyran-4-yl)-
- Thiazole, 4-(3-chlorophenyl)-2-(tetrahydro-2-methyl-2H-pyran-4-yl)-
Uniqueness
The presence of the 3-bromophenyl group in Thiazole, 4-(3-bromophenyl)-2-(tetrahydro-2-methyl-2H-pyran-4-yl)- distinguishes it from other similar compounds
Propriétés
Numéro CAS |
88571-84-0 |
|---|---|
Formule moléculaire |
C15H16BrNOS |
Poids moléculaire |
338.3 g/mol |
Nom IUPAC |
4-(3-bromophenyl)-2-(2-methyloxan-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C15H16BrNOS/c1-10-7-12(5-6-18-10)15-17-14(9-19-15)11-3-2-4-13(16)8-11/h2-4,8-10,12H,5-7H2,1H3 |
Clé InChI |
YNLILRFUBKENFI-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CCO1)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14383402.png)

![8-Methoxy-3-phenyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14383410.png)


![3-{[2-(2-Methylpropoxy)ethyl]sulfanyl}prop-1-ene](/img/structure/B14383426.png)
![5-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14383435.png)


![4-[(1-Aminoethyl)amino]phenol](/img/structure/B14383446.png)


